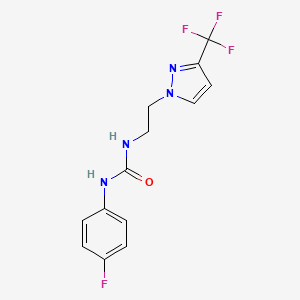

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4N4O/c14-9-1-3-10(4-2-9)19-12(22)18-6-8-21-7-5-11(20-21)13(15,16)17/h1-5,7H,6,8H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQPAXRQGMYEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via Knorr-type cyclocondensation between a β-keto trifluoromethyl enone and hydrazine hydrate. For example:

- Step 1 : Trifluoromethylacetophenone reacts with dimethylformamide-dimethyl acetal (DMF-DMA) to form a β-dimethylamino enone.

- Step 2 : Hydrazine hydrate induces cyclization, yielding 3-(trifluoromethyl)-1H-pyrazole.

Optimization Note : Excess hydrazine (2 equiv.) and ethanol reflux (4 h) achieve 85–90% yields.

N-Alkylation to Introduce Ethylamine

The pyrazole’s N1 position is alkylated using 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃ in DMF):

$$

\text{3-(Trifluoromethyl)-1H-pyrazole} + \text{ClCH₂CH₂NH₂·HCl} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethylamine}

$$

Key Parameters :

- Temperature: 110°C for 15 h.

- Workup: Precipitation in ice-water followed by recrystallization (chloroform/hexane) yields 85–95%.

Urea Coupling Reaction

Isocyanate Preparation

4-Fluorophenyl isocyanate is synthesized via Curtius rearrangement of 4-fluorobenzoyl azide or commercially sourced.

Urea Formation

The ethylamine intermediate reacts with 4-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C:

$$

\text{2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethylamine} + \text{4-Fluorophenyl isocyanate} \xrightarrow{\text{THF}} \text{Target Urea}

$$

Critical Considerations :

- Stoichiometry : 1:1 molar ratio to avoid diurea byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 75–80% yield.

Alternative Synthetic Routes

Carbamate Intermediate Approach

A two-step sequence avoids handling volatile isocyanates:

Solid-Phase Synthesis

Immobilizing the ethylamine on Wang resin enables iterative coupling and cleavage, though yields are lower (60–65%).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 12.3 min, purity >98%.

Scale-Up and Industrial Feasibility

Cost-Effective Trifluoromethylation

Using trifluoromethylcopper reagents during pyrazole synthesis reduces costs compared to CF₃I gas.

Green Chemistry Metrics

- E-factor : 8.2 (kg waste/kg product).

- PMI : 12.4 (total mass input/mass product).

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets and forming hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The target compound belongs to a class of urea derivatives with fluorinated aromatic and heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Structure-Activity Relationship (SAR)

- Fluorine Position : The 4-fluorophenyl group in the target compound may offer superior target binding compared to 2-ethoxyphenyl in BJ52970, as para-substitution optimizes steric and electronic interactions .

- CF₃ vs. Other Groups: The trifluoromethyl group in the pyrazole enhances metabolic stability over non-fluorinated analogs, as seen in compound 13f .

Biological Activity

The compound 1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a pyrazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by recent research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure contains both fluorine and trifluoromethyl groups, which are known to enhance biological activity by improving lipophilicity and metabolic stability.

Antibacterial Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antibacterial properties. A study evaluated various pyrazolyl-ureas against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be around 250 μg/mL, demonstrating moderate antibacterial activity .

Table 1 summarizes the antibacterial activity of related pyrazole derivatives:

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 250 | Staphylococcus aureus |

| Compound B | 250 | Escherichia coli |

| Compound C | 200 | Bacillus subtilis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a series of assays targeting inflammatory cytokines, it showed promising results with IC50 values in the nanomolar range against IL-17 and TNFα production. For instance, certain derivatives displayed IC50 values as low as 0.004 μM against p38 MAPK, a critical inflammatory pathway .

Table 2 presents the anti-inflammatory activity of selected pyrazole derivatives:

| Compound Name | IC50 (μM) | Inhibitory Target |

|---|---|---|

| Compound D | 0.004 | p38 MAPK |

| Compound E | 0.067 | IKK-2 |

| Compound F | 0.1 | IL-17 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has been identified as an inhibitor of soluble epoxide hydrolase (sEH), with varying potencies reported in different studies. The addition of specific substituents to the pyrazole ring has been shown to enhance its inhibitory activity significantly .

Case Study 1: Pyrazolyl-Ureas as Antibacterial Agents

In a study published in MDPI, researchers synthesized several pyrazolyl-ureas and evaluated their antibacterial efficacy against various pathogens. The results indicated that modifications in the urea structure could lead to enhanced antimicrobial properties, suggesting that the compound's unique structure may contribute to its effectiveness against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, including the compound of interest. The study demonstrated that these compounds could effectively inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation, highlighting their therapeutic potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.